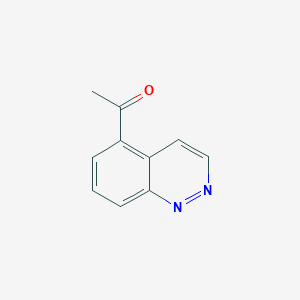
1-(Cinnolin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cinnolin-5-yl)ethanone is an organic compound belonging to the cinnoline family, which is a class of heterocyclic aromatic organic compounds The structure of this compound consists of a cinnoline ring attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cinnoline with ethanone under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction typically requires heating and may be conducted in a solvent like ethanol or methanol to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cinnolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted cinnoline derivatives .
Applications De Recherche Scientifique
1-(Cinnolin-5-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Cinnolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects[7][7].
Comparaison Avec Des Composés Similaires
Quinoline: Similar in structure but with a nitrogen atom in a different position.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.
Quinoxaline: Contains two nitrogen atoms in the ring, offering different chemical properties.
Uniqueness: 1-(Cinnolin-5-yl)ethanone is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-cinnolin-5-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-3-2-4-10-9(8)5-6-11-12-10/h2-6H,1H3 |
Clé InChI |
BHNLRBWNPZXFJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=CN=NC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


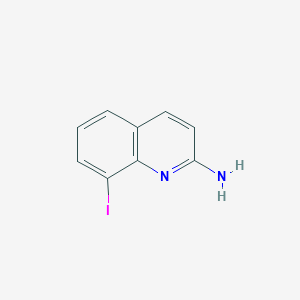
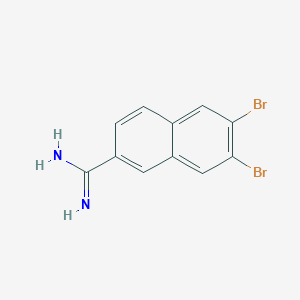

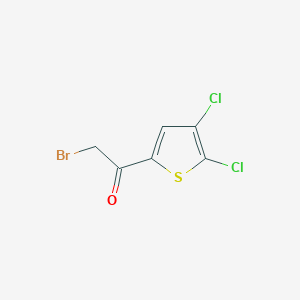
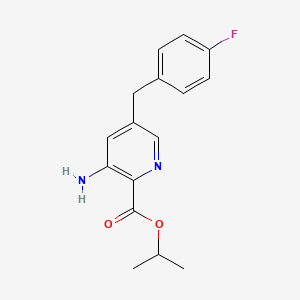
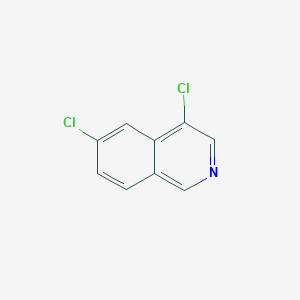
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)

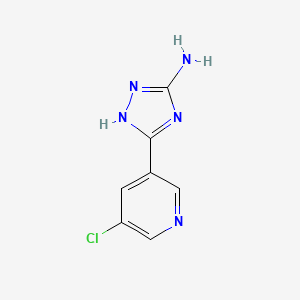
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)

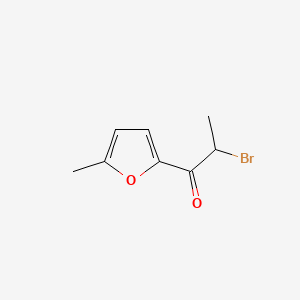
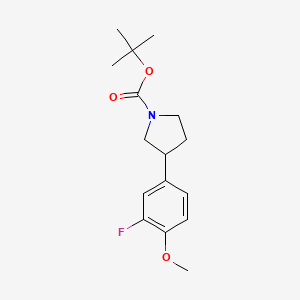
![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)
